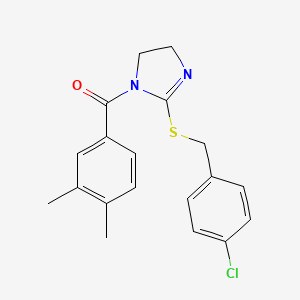
Methyl 2-(pyrrolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(pyrrolidin-2-ylidene)acetate is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(pyrrolidin-2-ylidene)acetate can be synthesized through several synthetic routes. One common method involves the condensation of pyrrolidine with methyl acetoacetate under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(pyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolidinone derivatives.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrrolidinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the ester group.
Pyrrolidinone: An oxidized derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl 2-(pyrrolidin-2-ylidene)acetate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
methyl (2Z)-2-pyrrolidin-2-ylideneacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2975149.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)

![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)
![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)




![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)

